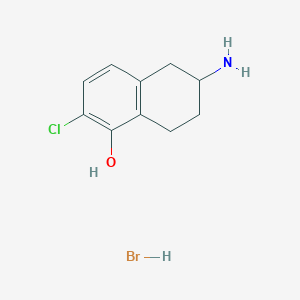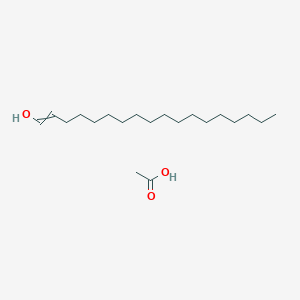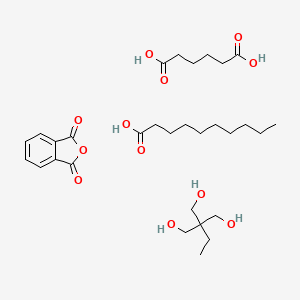
2-Benzofuran-1,3-dione;decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate is a complex polymeric compound. It is synthesized through the polymerization of hexanedioic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and 1,3-isobenzofurandione, with decanoate groups. This compound is known for its unique properties, making it valuable in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate involves a multi-step polymerization process. The primary reactants, hexanedioic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and 1,3-isobenzofurandione, undergo a condensation reaction. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperature. Catalysts may be used to accelerate the reaction, and the polymerization process is monitored to achieve the desired molecular weight and properties. The final product is then purified and processed into various forms for different applications.
化学反应分析
Types of Reactions
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure, affecting its properties.
Substitution: Various substituents can be introduced into the polymer chain through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic compounds for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylated derivatives, while reduction can produce hydroxylated products. Substitution reactions can introduce various functional groups into the polymer chain, altering its properties.
科学研究应用
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in creating biocompatible implants and prosthetics.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique properties.
作用机制
The mechanism by which hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate exerts its effects involves its interaction with various molecular targets. The polymer’s structure allows it to form strong bonds with other molecules, making it effective in applications like coatings and adhesives. The pathways involved in its action depend on the specific application and the environment in which it is used.
相似化合物的比较
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar applications in packaging and textiles.
Polybutylene terephthalate (PBT): Known for its high strength and resistance to solvents.
Polycarbonate (PC): Used in applications requiring high impact resistance and transparency.
Uniqueness
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione, decanoate stands out due to its unique combination of properties, including high thermal stability, biocompatibility, and versatility in various applications. Its ability to undergo multiple types of chemical reactions also makes it a valuable compound for research and industrial use.
属性
CAS 编号 |
68936-87-8 |
|---|---|
分子式 |
C30H48O12 |
分子量 |
600.7 g/mol |
IUPAC 名称 |
2-benzofuran-1,3-dione;decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C10H20O2.C8H4O3.C6H10O4.C6H14O3/c1-2-3-4-5-6-7-8-9-10(11)12;9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h2-9H2,1H3,(H,11,12);1-4H;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |
InChI 键 |
HQEUOMSLAGRSJO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)O.CCC(CO)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O |
相关CAS编号 |
68936-87-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


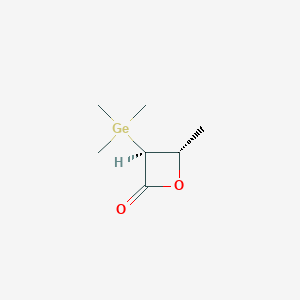

![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)
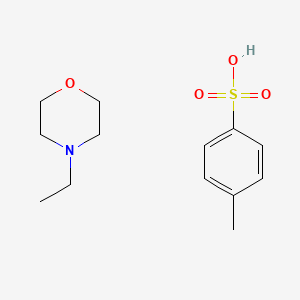
![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
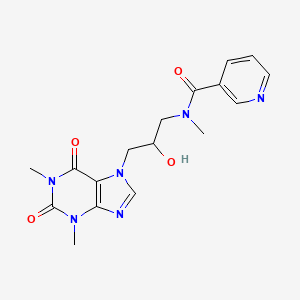
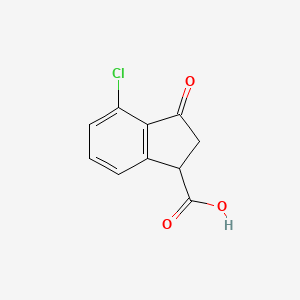
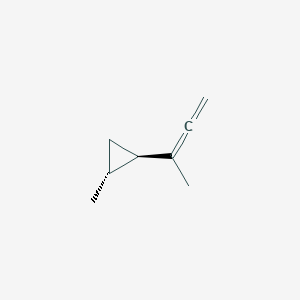
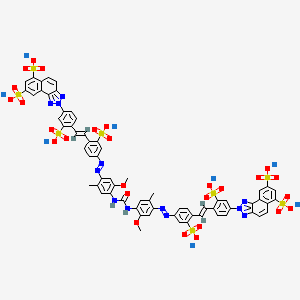
![3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14480725.png)
